molecular formula C4H8N2O2 B10844718 (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one

Cat. No.: B10844718
M. Wt: 116.12 g/mol
InChI Key: ZHCZZTNIHDWRNS-GSVOUGTGSA-N
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Description

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and an aminomethyl group attached to the fifth carbon atom. The stereochemistry at the fifth carbon is specified as the R-configuration, indicating the spatial arrangement of the substituents around this chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. One common method includes the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The aminomethyl group can then be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, allowing for the scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring or the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones .

Scientific Research Applications

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an aminomethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1

InChI Key

ZHCZZTNIHDWRNS-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](ONC1=O)CN

Canonical SMILES

C1C(ONC1=O)CN

Origin of Product

United States

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